molecular formula C13H11N3O2S B13007637 3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid

3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid

Cat. No.: B13007637
M. Wt: 273.31 g/mol
InChI Key: FEGALSMQCKTCJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid typically involves multi-step reactions. One common method includes the reaction of 5-amino-4H-1,2,4-triazole-3-thiol with substituted benzoyl bromide, followed by cyclization with phthalic anhydride and various aromatic aldehydes under reflux conditions in ethanol and hydrochloric acid . This method allows for the formation of the thiazolo[3,2-b][1,2,4]triazole core structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest and apoptosis in glioma cells by modulating the phosphorylation of ERK and AKT pathways . This leads to the activation of cell death pathways and inhibition of tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)isoindoline-1,3-diones
  • (E)-1-Phenyl-N-(6-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)methanimine

Uniqueness

3-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is unique due to its specific structural features and biological activities. Its ability to target glioma cells and modulate key signaling pathways distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

3-(6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid

InChI

InChI=1S/C13H11N3O2S/c17-12(18)7-6-11-14-13-16(15-11)10(8-19-13)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,18)

InChI Key

FEGALSMQCKTCJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC(=NN23)CCC(=O)O

Origin of Product

United States

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